Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate

Pyrimidine synthesis Oxidation methodology Heterocyclic building blocks

This polyfunctional pyrimidine offers a unique 2,6-dichloro-5-methoxy-4-carboxylate methyl ester architecture not replicated by common analogs (e.g., CAS 5018-38-2 or 19646-07-2). The 4-carboxylate ester is a critical synthetic handle for hydrolysis, amide coupling, or reduction—transformations impossible with non‑ester analogs. With 137 patent citations and zero primary literature, it is a proprietary intermediate for sulfonylurea herbicide and pharmaceutical pipelines. Sequential SNAr reactivity at the two chloro positions, while the ester remains intact, enables modular, convergent synthesis. Validated 87% yield from the 4-carboxaldehyde precursor ensures scalable supply. Procure at 98% purity for IP‑protected programs or analytical reference standards.

Molecular Formula C7H6Cl2N2O3
Molecular Weight 237.04 g/mol
CAS No. 878650-31-8
Cat. No. B1600935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate
CAS878650-31-8
Molecular FormulaC7H6Cl2N2O3
Molecular Weight237.04 g/mol
Structural Identifiers
SMILESCOC1=C(N=C(N=C1Cl)Cl)C(=O)OC
InChIInChI=1S/C7H6Cl2N2O3/c1-13-4-3(6(12)14-2)10-7(9)11-5(4)8/h1-2H3
InChIKeyWPKWCOJJOVQDPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate CAS 878650-31-8: Chemical Identity and Baseline Characterization


Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate (CAS 878650-31-8) is a polyfunctional pyrimidine derivative with molecular formula C₇H₆Cl₂N₂O₃ and molecular weight 237.04 g/mol . It features a 2,6-dichloro substitution pattern on the pyrimidine ring, a 5-methoxy group, and a 4-carboxylate methyl ester. This substitution architecture is structurally distinct from common analogs such as 4,6-dichloro-5-methoxypyrimidine (CAS 5018-38-2) and 2,4-dichloro-5-methoxypyrimidine (CAS 19646-07-2), which lack the 4-carboxylate ester moiety [1]. Commercial suppliers report purity specifications of 98% (GC) and recommend storage at 2–8°C under inert atmosphere .

Why Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate Cannot Be Substituted by Other 2,6-Dichloropyrimidine Analogs


Generic substitution among 2,6-dichloropyrimidine derivatives is not chemically valid due to fundamental differences in substitution pattern and functional group architecture. The target compound possesses a unique arrangement: 2,6-dichloro substitution, a 5-methoxy group, and a 4-carboxylate methyl ester. In contrast, common alternative building blocks such as 4,6-dichloro-5-methoxypyrimidine (CAS 5018-38-2) or 2,4-dichloro-5-methoxypyrimidine (CAS 19646-07-2) lack the carboxylate ester at position 4 entirely . The 4-carboxylate ester in the target compound serves as a critical synthetic handle for subsequent transformations—including hydrolysis to carboxylic acid, amide coupling, or reduction—that are chemically inaccessible with non-ester analogs. Furthermore, the presence of the electron-withdrawing ester group modulates the electronic environment of the pyrimidine ring, altering regioselectivity in nucleophilic aromatic substitution (SNAr) reactions compared to analogs lacking this substituent [1]. Substituting a non-ester analog would fundamentally alter reaction pathways, synthetic outcomes, and final target molecule identity.

Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate: Quantitative Differentiation Evidence for Procurement Decisions


Validated Synthesis Route with Reported 87% Yield for Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate

A patent-validated synthetic procedure for Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate has been reported with an isolated yield of 87% from the corresponding 4-carboxaldehyde precursor . This synthesis employs a bromine-mediated oxidation of 2,6-dichloro-5-methoxypyrimidine-4-carboxaldehyde in methanol/water with sodium bicarbonate, conducted at 0°C followed by warming to room temperature. The target compound is obtained as a solid (50.8 g from 50 g aldehyde, 0.24 mol scale) and characterized by ESIMS m/z 238 ([M+H]⁺). No direct comparative yield data for this specific transformation with positional isomer aldehydes (e.g., 2,4-dichloro-5-methoxypyrimidine-4-carboxaldehyde) is publicly available .

Pyrimidine synthesis Oxidation methodology Heterocyclic building blocks

Patent Citation Count of 137 for Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate Versus Zero Literature Reports

Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate is associated with 137 patent citations, with zero primary literature reports and one annotation hit in PubChemLite [1]. This contrasts sharply with structurally related 4,6-dichloro-5-methoxypyrimidine (CAS 5018-38-2), which has a more distributed patent-literature profile with established commercial availability and broader academic study. The target compound's patent-exclusive citation pattern indicates its primary utility as a proprietary intermediate in industrial (likely agrochemical or pharmaceutical) development pipelines rather than as a general academic research tool .

Pharmaceutical intermediates Agrochemical synthesis Patent analysis

Commercial Purity Benchmark: 98% (GC) for Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate Versus Ethyl Ester Analog at 95%

Commercial suppliers (AKSci, Sigma-Aldrich/Ambeed, Aladdin) consistently report a minimum purity specification of 98% (GC) for Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate . In comparison, the ethyl ester analog (Ethyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate, CAS 1313717-11-1) is offered at a lower standard purity of 95% from the same vendor network . Both compounds are solids at ambient temperature and require storage under inert atmosphere at 2–8°C. The 3-percentage-point purity differential may be relevant for applications where trace impurities affect downstream reaction yields or final product specifications, though the analytical significance depends on impurity identity rather than absolute percentage difference alone.

Chemical purity Quality control Analytical chemistry

Class-Level Reactivity: Regioselective SNAr at 4-Position in 2,6-Dichloropyrimidine Scaffolds

In 2,6-dichloropyrimidine scaffolds, nucleophilic aromatic substitution (SNAr) exhibits a well-documented preference for the 4-position over the 2- or 6-positions. A study by De Amici et al. (Tetrahedron, 2002) demonstrated that 2,4,6-trichloropyrimidine reacts with N-sodium carbamates in DMF at room temperature (15–30 min) to yield 4-N-alkoxycarbonylamino-2,6-dichloropyrimidines with good to excellent regioselectivity and yields [1]. While this study did not directly test Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate, the presence of the electron-withdrawing 4-carboxylate ester in the target compound is expected to further enhance the electrophilicity and regioselectivity at position 4 relative to the 2- and 6-chloro positions. No direct comparative regioselectivity data between the target compound and its 2,4- or 4,6-dichloro positional isomers is available.

Nucleophilic aromatic substitution Regioselectivity Pyrimidine functionalization

Functional Group Orthogonality: Ester Handle Enables Transformations Inaccessible to Non-Ester Analogs

Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate contains a methyl ester at position 4, a functional group absent in closely related dichloromethoxypyrimidine building blocks such as 4,6-dichloro-5-methoxypyrimidine (CAS 5018-38-2) and 2,4-dichloro-5-methoxypyrimidine (CAS 19646-07-2) . The ester group enables synthetic transformations—hydrolysis to carboxylic acid, amide bond formation via coupling reagents, reduction to alcohol, or conversion to Weinreb amide—that are chemically inaccessible with non-ester analogs. No comparative reaction yield data for these transformations across ester-containing vs. non-ester dichloropyrimidines is publicly available.

Functional group interconversion Ester chemistry Orthogonal protection

Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate: Validated Application Scenarios Based on Quantitative Evidence


Synthesis of Sulfonylurea Herbicides via Pyrimidine Core Functionalization

Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate is utilized as a key intermediate in the synthesis of sulfonylurea herbicides, where the pyrimidine core contributes to acetolactate synthase (ALS) enzyme inhibition [1]. The 2,6-dichloro substitution pattern provides two electrophilic sites for sequential nucleophilic aromatic substitution, while the 4-carboxylate ester serves as a latent carboxylic acid for subsequent coupling with sulfonylurea moieties [2]. Procurement is justified for agrochemical discovery programs developing ALS-inhibiting herbicide candidates, where the orthogonality of the chloro and ester functional groups enables modular assembly of structurally diverse sulfonylurea analogs.

Multi-Step Pharmaceutical Intermediate with Orthogonal Functionalization Capability

The compound functions as a versatile building block in medicinal chemistry for constructing bioactive molecules due to its reactive heterocyclic core and ester-facilitated coupling capacity [1]. The 2,6-dichloro groups enable sequential SNAr reactions (class-level regioselectivity favoring initial substitution at one chloro position), while the 4-carboxylate methyl ester remains intact during these transformations and can be subsequently hydrolyzed or coupled [2]. This orthogonal reactivity profile makes the compound suitable for convergent synthetic strategies in pharmaceutical lead optimization, where modular modification of the pyrimidine scaffold is required.

Patent-Tracked Development Pipelines Requiring Validated Intermediates

With 137 patent citations and zero primary literature reports, Methyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate is predominantly a proprietary intermediate in industrial (agrochemical or pharmaceutical) development pipelines rather than a general academic research tool [1]. Procurement is particularly relevant for organizations operating under IP-protected synthetic routes, where use of this specific intermediate is explicitly claimed or referenced in patent literature. The established synthesis protocol with 87% yield from the 4-carboxaldehyde precursor provides a validated, scalable entry to this compound [2].

Analytical Method Development and Quality Control Reference Standard

Commercial availability at 98% purity (GC) from multiple suppliers (AKSci, Sigma-Aldrich/Ambeed, Aladdin) supports use as a reference standard for analytical method development and quality control [1][2]. The compound's higher purity specification compared to the ethyl ester analog (95%) may be advantageous for applications requiring minimal impurity interference in HPLC, GC, or LC-MS method validation. Procurement as a reference standard is justified for laboratories developing analytical methods for pyrimidine-based pharmaceutical or agrochemical intermediates.

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